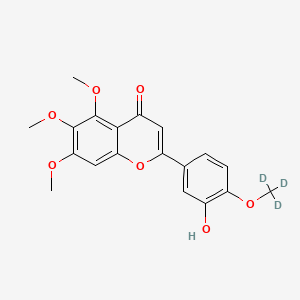

Eupatorin-d3 5-Methyl Ether

Description

Contextualizing Flavonoid Research in Modern Science

Flavonoids are a diverse group of naturally occurring polyphenolic compounds found widely in plants, including fruits, vegetables, and grains. nih.govcambridge.org In plants, they are secondary metabolites crucial for various physiological processes, such as acting as UV filters, signaling molecules, and defense compounds against pathogens. nih.govmaxapress.com

Modern scientific research has taken a profound interest in flavonoids due to their extensive range of biological activities. nih.govmdpi.com These activities include antioxidant, anti-inflammatory, antimicrobial, and cardioprotective effects. mdpi.comresearchgate.net Current research trends focus on the isolation, identification, and characterization of these compounds to understand their mechanisms of action and potential health benefits. nih.govcambridge.org The broad spectrum of their biological properties makes flavonoids a significant subject of investigation in fields ranging from medicinal chemistry to nutraceuticals. nih.govmdpi.com

Significance of Methylated Flavonoids in Biochemical Investigations

Methylation, the addition of a methyl group to a molecule, is a critical structural modification of flavonoids that significantly alters their biochemical and pharmacological properties. researchgate.netnih.gov This natural process can enhance the biological efficacy of flavonoids compared to their unmethylated parent compounds. researchgate.net

One of the primary advantages of methylation is the dramatic increase in metabolic stability. symbiosisonlinepublishing.com Methylated flavonoids are often more resistant to degradation within biological systems. researchgate.netsymbiosisonlinepublishing.com Furthermore, methylation increases the hydrophobicity (lipophilicity) of flavonoids, which can improve their ability to be transported across cellular membranes. maxapress.comresearchgate.net This enhanced stability and membrane transport leads to better absorption and oral bioavailability. symbiosisonlinepublishing.com Consequently, methylated flavonoids are promising candidates for in-depth biochemical and pharmaceutical research, as these modifications can lead to more potent biological activity. researchgate.netmdpi.com Eupatorin (B191229) 5-Methyl Ether itself is a methylated flavonoid that has been studied for its potential anti-inflammatory and antioxidant activities. ontosight.airesearchgate.net

| Property | Effect of Methylation on Flavonoids | Biochemical Significance |

|---|---|---|

| Metabolic Stability | Increases | Reduces degradation in biological systems, potentially prolonging activity. researchgate.netsymbiosisonlinepublishing.com |

| Hydrophobicity | Increases | Enhances transport across cell membranes and improves affinity for proteins. maxapress.comresearchgate.net |

| Bioavailability | Increases | Facilitates better absorption and distribution in the body. symbiosisonlinepublishing.com |

| Biological Activity | Often Enhances | Modifications can lead to more potent anti-inflammatory, anticancer, or antimicrobial effects. researchgate.netmdpi.com |

Role of Deuterated Compounds in Precision Analytical and Metabolic Studies

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. simsonpharma.com The replacement of hydrogen with deuterium in a compound is known as deuteration or isotopic labeling. simsonpharma.com Deuterated compounds like Eupatorin-d3 5-Methyl Ether are vital tools in modern research for several reasons. simsonpharma.comthalesnano.com

In analytical chemistry, particularly in mass spectrometry, deuterated compounds are frequently used as internal standards. thalesnano.com Since a deuterated compound is chemically identical to its non-deuterated counterpart but has a higher mass, it can be distinguished by the detector. Adding a known quantity of the deuterated standard to a sample allows for highly accurate and reliable quantification of the target analyte by correcting for any loss during sample preparation or analysis. thalesnano.com

In metabolic studies, deuterium labeling is crucial for tracing the fate of a molecule within a biological system. simsonpharma.comsymeres.com Researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a drug or compound with great precision. simsonpharma.comthalesnano.com This helps in understanding how drugs are processed by the body, identifying metabolic pathways, and investigating potential drug interactions. wiseguyreports.comsymeres.com The use of deuterated compounds can also alter metabolic rates, often making the compound more resistant to metabolic breakdown, which helps in studying specific enzymatic processes. cdnsciencepub.com

| Application Area | Role of Deuterated Compounds | Examples of Use |

|---|---|---|

| Analytical Chemistry | Serve as ideal internal standards for quantitative analysis. thalesnano.com | Mass spectrometry, NMR Spectroscopy. simsonpharma.comthalesnano.com |

| Pharmacokinetics (ADME) | Enable precise tracking of a compound's metabolic fate. simsonpharma.comsymeres.com | Drug metabolism studies, bioavailability assessments. wiseguyreports.comsymeres.com |

| Mechanistic Studies | Help in elucidating chemical and biochemical reaction pathways. simsonpharma.comthalesnano.com | Investigating enzyme mechanisms. symeres.com |

Structure

3D Structure

Properties

Molecular Formula |

C19H18O7 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-5,6,7-trimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3/i1D3 |

InChI Key |

LYLDPYNWDVVPIQ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Eupatorin D3 5 Methyl Ether

Strategies for Deuterium (B1214612) Incorporation

The precise placement of deuterium atoms within a molecule is crucial for its intended application. For Eupatorin-d3 5-Methyl Ether, this involves targeted deuteration at a methyl group.

Targeted Deuteration Techniques at Specific Methyl Positions

Targeted deuteration of methyl groups in flavonoids and other natural products is a sophisticated process that often requires multi-step synthesis. researchgate.net One common strategy involves the use of deuterated methylating agents, such as deuterated methyl iodide (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4), at a late stage of the synthesis. rsc.org This approach ensures that the deuterium label is introduced at a specific hydroxyl position that is selectively activated for methylation.

For the synthesis of this compound, a precursor molecule with a free hydroxyl group at the desired methylation site would be prepared. This precursor is then reacted with a deuterated methyl source. The choice of reaction conditions, including the base and solvent, is critical to ensure high efficiency and selectivity of the deuteration reaction. For instance, a mild base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) is often employed for the O-methylation of flavonoids. beilstein-journals.org

Another advanced technique for site-selective deuteration involves the use of catalysts. snnu.edu.cn For example, transition metal catalysts can facilitate hydrogen-deuterium exchange (H/D exchange) at specific C-H bonds, including those in methyl groups. rsc.org While this method offers high selectivity, its application to complex molecules like flavonoids requires careful optimization to avoid unwanted side reactions.

Precursor-Based Deuteration Approaches

An alternative to late-stage deuteration is the use of deuterated building blocks in the early stages of the synthesis. This "precursor-based" approach involves synthesizing a key intermediate that already contains the deuterium label. researchgate.netnih.gov For this compound, this could involve the synthesis of a deuterated acetophenone (B1666503) or benzaldehyde (B42025) derivative, which are common starting materials for flavonoid synthesis.

For example, a deuterated version of 2'-hydroxyacetophenone (B8834) could be synthesized and then used in a condensation reaction with a suitable benzaldehyde to construct the flavonoid backbone. This method can be advantageous as it may be more cost-effective and can provide high levels of deuterium incorporation. However, it requires careful planning of the synthetic route to ensure that the deuterium label is retained throughout the subsequent reaction steps. rsc.org

General Synthetic Routes for Eupatorin (B191229) 5-Methyl Ether Analogs

The synthesis of eupatorin 5-methyl ether and its analogs typically involves well-established methods for flavonoid construction. These methods can be adapted for the synthesis of the deuterated counterpart.

Multi-Step Organic Synthesis Pathways

The most common methods for synthesizing flavones, the class of flavonoids to which eupatorin belongs, are the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. uta.edursc.orgbiomedres.us

The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt. biomedres.us This one-pot reaction directly yields the flavone (B191248).

The Baker-Venkataraman rearrangement is a two-step process. uta.edursc.org First, an o-hydroxyacetophenone is acylated with a benzoyl chloride to form an ester. This ester is then treated with a base (e.g., potassium hydroxide) to undergo a rearrangement, forming a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone affords the flavone. uta.edursc.org This multi-step approach offers greater control over the substitution pattern of the final product.

A more modern approach involves the palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones, which can be divergently synthesized to yield either flavones or flavanones. rsc.org

Targeted Methylation Reactions

The synthesis of polymethoxylated flavonoids like eupatorin 5-methyl ether requires selective methylation of specific hydroxyl groups. mdpi.com Direct methylation of a polyhydroxylated flavonoid often leads to a mixture of products with varying degrees of methylation at different positions. beilstein-journals.org

To achieve selective methylation, protecting groups are often employed. beilstein-journals.org For instance, some hydroxyl groups can be protected with a benzyl (B1604629) group, which can be later removed by hydrogenolysis. The remaining free hydroxyl groups can then be methylated. This strategy allows for the precise control of the methylation pattern. beilstein-journals.org

Enzymatic methylation using O-methyltransferases (OMTs) is another powerful tool for the site-selective methylation of flavonoids. researchgate.netacs.orgnih.gov These enzymes can catalyze the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to a specific hydroxyl group on the flavonoid scaffold with high regioselectivity. mdpi.com

Advanced Spectroscopic Characterization of Deuterated Flavonoids

The structural confirmation of this compound relies on a combination of advanced spectroscopic techniques.

Mass Spectrometry (MS) is a primary tool for confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the synthesized compound, confirming the presence of the three deuterium atoms. frontiersin.org Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. The fragmentation of the deuterated compound will show characteristic mass shifts in the fragment ions containing the deuterated methyl group, providing definitive evidence of the label's location. frontiersin.orgresearchgate.nethebmu.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the complete structural elucidation of flavonoids. ufrgs.br

¹H NMR (Proton NMR) spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the deuterated methyl group will be absent.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton. The carbon atom attached to the deuterium atoms will show a characteristic multiplet signal due to C-D coupling. nih.gov

²H NMR (Deuterium NMR) spectroscopy can be used to directly observe the deuterium signal, confirming the presence and location of the deuterium label. acs.orgnih.gov

The combination of these spectroscopic methods provides a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and the precise location of the deuterium label. nih.govnih.gov

Data Tables

Table 1: Synthetic Methodologies for Flavonoids

| Method | Description | Key Reagents | Reference(s) |

|---|---|---|---|

| Allan-Robinson Reaction | One-pot synthesis of flavones from o-hydroxyaryl ketones and aromatic anhydrides. | Sodium salt of the aromatic acid, aromatic anhydride | biomedres.us |

| Baker-Venkataraman Rearrangement | Two-step synthesis involving the formation and subsequent cyclization of a 1,3-diketone. | Benzoyl chloride, base (e.g., KOH), acid | uta.edursc.org |

| Palladium-Catalyzed Oxidative Cyclization | Modern method for the synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones. | Pd(TFA)₂, Cu(OAc)₂ | rsc.org |

Table 2: Spectroscopic Data for Characterization

| Technique | Information Obtained | Expected Observation for this compound | Reference(s) |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination. | Molecular weight consistent with the incorporation of three deuterium atoms. | frontiersin.org |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern and location of the label. | Mass shifts in fragment ions containing the deuterated methyl group. | frontiersin.orgresearchgate.net |

| ¹H NMR | Number and environment of protons. | Absence of the signal for the methyl protons at the deuterated position. | ufrgs.br |

| ¹³C NMR | Carbon skeleton information. | Characteristic multiplet for the carbon atom bonded to deuterium. | nih.gov |

Analytical Applications of Eupatorin D3 5 Methyl Ether in Quantitative Biochemistry

Utilization as an Internal Standard in Mass Spectrometry (MS)-Based Assays

The primary application of Eupatorin-d3 5-Methyl Ether is as an internal standard in mass spectrometry. Its chemical properties are nearly identical to the endogenous Eupatorin (B191229) 5-Methyl Ether, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer. This characteristic is fundamental for correcting variations during sample preparation and analysis, thereby enhancing the reliability of quantitative results.

LC-MS/MS Method Development and Validation for Flavonoid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of compounds in complex matrices. In the context of flavonoid analysis, this compound is instrumental in developing and validating robust analytical methods.

A core aspect of LC-MS/MS method development is the optimization of chromatographic separation and mass spectrometric detection. For instance, in the quantification of eupatorin in rat plasma, a C18 column is often employed with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution with a modifier such as formic acid to ensure efficient separation. rsc.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This highly selective detection minimizes interference from other components in the sample matrix.

The validation of these methods, following guidelines from regulatory bodies, ensures their reliability for their intended purpose. Key validation parameters include linearity, precision, accuracy, matrix effect, recovery, and stability. rsc.orgnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for accurately assessing these parameters, particularly the matrix effect and recovery, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. rsc.org

Table 1: Example of LC-MS/MS Method Parameters for Flavonoid Quantification

| Parameter | Value |

| Chromatographic Column | C18 (e.g., 4.6 mm × 150 mm, 5 µm) rsc.org |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water rsc.org |

| Flow Rate | 0.8 mL/min rsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.govrsc.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) rsc.orgnih.gov |

| Internal Standard | This compound |

GC-MS Applications in Metabolomics Studies

While LC-MS is more common for non-volatile compounds like flavonoids, gas chromatography-mass spectrometry (GC-MS) is a powerful tool in metabolomics, particularly for the analysis of volatile or semi-volatile compounds. For non-volatile analytes, a derivatization step is necessary to increase their volatility. nih.gov In metabolomics studies involving flavonoids, GC-MS can provide complementary information to LC-MS. lcms.cz

In a typical GC-MS metabolomics workflow, metabolites are extracted from biological samples and then derivatized to make them suitable for gas chromatography. nih.gov The use of an internal standard like this compound during this process is essential for quality control and normalization of the data. chromatographyonline.com It helps to correct for variability introduced during the extensive sample preparation, including the derivatization steps, and the subsequent GC-MS analysis. chromatographyonline.com The resulting data, a comprehensive profile of metabolites, can then be subjected to statistical analysis to identify changes related to a specific biological state or treatment. lcms.cz

Role in Relative Quantification and Sample Normalization

In both targeted and untargeted mass spectrometry-based analyses, this compound plays a pivotal role in relative quantification and sample normalization. nih.gov In relative quantification, the response of the analyte is compared to the response of the internal standard. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which corrects for variations in sample injection volume and instrument response. nih.gov

Sample normalization is critical when comparing metabolite levels across different samples, which may have been collected and processed at different times. nih.gov By adding a known amount of this compound to each sample at the beginning of the workflow, any systematic error introduced during sample preparation or analysis can be normalized. psu.edu This ensures that the observed differences in analyte levels are due to biological variation rather than analytical variability.

Isotopic Tracing in Metabolic Flux Analysis

The isotopic label on this compound also allows its use as a tracer in metabolic studies, providing insights into the biotransformation and metabolic fate of its non-labeled counterpart.

Investigation of Eupatorin 5-Methyl Ether Biotransformation Pathways

By administering this compound to a biological system, such as cell cultures or animal models, researchers can trace the metabolic pathways of Eupatorin 5-Methyl Ether. As the deuterated compound is metabolized, the resulting metabolites will retain the isotopic label. Using mass spectrometry, these labeled metabolites can be distinguished from the endogenous, non-labeled metabolites.

This approach allows for the unambiguous identification of metabolic products. For instance, studies have shown that flavonoids can undergo various biotransformation reactions, including demethylation. demetriosspandidos.com By tracking the deuterated label, it is possible to confirm whether a detected metabolite originates from the administered this compound.

Elucidation of Enzymatic Demethylation Processes in vitro

In vitro enzyme assays are crucial for understanding the specific enzymes involved in metabolic pathways. The 5-methoxy group on the flavonoid A-ring is generally considered resistant to metabolism, while other positions, such as the 7-methoxy group, are more susceptible to enzymatic demethylation by cytochrome P450 (CYP) enzymes. researchgate.net

By incubating this compound with specific enzymes, such as recombinant human CYP enzymes, researchers can investigate the enzymatic demethylation process in a controlled environment. demetriosspandidos.com Analysis of the reaction mixture by LC-MS/MS can identify the formation of deuterated demethylated products. This provides direct evidence for the role of a particular enzyme in the metabolism of Eupatorin 5-Methyl Ether. For example, studies have investigated the metabolism of eupatorin-5-methyl ether by CYP1A1 and CYP1B1, identifying a metabolite designated as E5M1, though its exact structure was not fully elucidated in that particular study. demetriosspandidos.com This type of research is fundamental to understanding the bioactivation and detoxification pathways of flavonoids.

Mechanistic Insights into Eupatorin 5 Methyl Ether S Biological Activity Focusing on Non Deuterated Analog for General Biological Understanding

Modulation of Cellular Signaling Pathways

E5M influences several critical signaling cascades that regulate cellular responses to external stimuli, including stress and inflammatory signals.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular processes like growth, differentiation, and apoptosis. nih.gov The c-Jun N-terminal kinases (JNK), also known as stress-activated protein kinases (SAPK), are a key component of the MAPK family, primarily activated in response to stress stimuli. nih.govnih.gov Research conducted on human breast cancer cells (MCF7) has demonstrated that Eupatorin (B191229) 5-Methyl Ether can influence this pathway. Specifically, treatment with E5M led to a dose-dependent increase in the expression of the signaling proteins JNK and its phosphorylated, active form, p-JNK. nih.gov This activation suggests a role for E5M in modulating cellular stress responses and potentially apoptosis. nih.govnih.gov

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and metabolizing environmental xenobiotics. nih.govmdpi.com Upon activation by a ligand, the AhR translocates from the cytoplasm to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). mdpi.com This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), to initiate the transcription of target genes. nih.gov

Eupatorin 5-Methyl Ether has been identified as a modulator of the AhR signaling pathway. nih.gov Studies have shown that E5M treatment prompts the translocation of AhR into the nucleus in MCF7 breast cancer cells. nih.gov This activation of the AhR pathway is a critical step that leads to the induction of its downstream target genes, most notably the cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.govmdpi.com

The Signal Transducer and Activator of Transcription 1 (STAT1) is a key protein in the signaling cascade initiated by interferons (IFNs) and other inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchmap.jp The canonical activation of STAT1 involves phosphorylation, which allows it to translocate to the nucleus and regulate the transcription of inflammatory genes. nih.gov

Research on flavonoids structurally related to Eupatorin 5-Methyl Ether, isolated from Orthosiphon stamineus, has provided insights into anti-inflammatory mechanisms. nih.govmedchemexpress.com The flavonoids eupatorin and sinensetin (B1680974) were found to inhibit the LPS-induced activation of STAT1α. nih.gov This inhibition of STAT1 activation is a key mechanism by which these compounds suppress the expression of inflammatory genes, suggesting a potential role for related flavonoids like E5M in mitigating inflammatory responses. nih.gov

Interactions with Key Enzymatic Systems

E5M's biological activity is also defined by its interaction with enzymatic systems, particularly those involved in metabolism.

Cytochrome P450 (CYP) enzymes, especially those in family 1 (CYP1A1 and CYP1B1), are crucial for metabolizing xenobiotics, including dietary compounds and drugs. nih.govmdpi.com The expression of these enzymes is tightly regulated by the AhR signaling pathway. nih.gov

Eupatorin 5-Methyl Ether has been shown to induce both the expression and activity of CYP1A1 and CYP1B1. nih.gov In MCF7 cells, E5M treatment resulted in a dose-dependent increase in the mRNA levels of both CYP1A1 and CYP1B1. nih.gov This induction is a direct consequence of E5M's ability to activate the AhR, which then drives the transcription of these genes. nih.gov The increased expression translates to higher enzymatic activity, which in turn leads to the metabolism of E5M itself. nih.gov

Table 1: Summary of Eupatorin 5-Methyl Ether's Mechanistic Actions

| Category | Specific Target/Pathway | Observed Effect | Cell Line |

|---|---|---|---|

| Cellular Signaling | MAPK/JNK Pathway | Dose-dependent increase in JNK and p-JNK proteins. nih.gov | MCF7 |

| Aryl Hydrocarbon Receptor (AhR) | Induces nuclear translocation of AhR. nih.gov | MCF7 | |

| STAT1 Pathway | Related flavonoids inhibit LPS-induced STAT1α activation. nih.gov | N/A | |

| Enzymatic Systems | Cytochrome P450 (CYP) | Dose-dependent induction of CYP1A1 and CYP1B1 mRNA. nih.gov | MCF7 |

The induction of CYP1 enzymes by Eupatorin 5-Methyl Ether leads to its own metabolic conversion. nih.gov Analysis using HPLC and LC-MS has identified a major metabolite, designated E5M1, which is formed through a single demethylation reaction. nih.gov The production of this metabolite in MCF7 cells is significantly reduced when cells are treated with α-naphthoflavone, a known inhibitor of CYP1A1, confirming the role of this specific enzyme in the metabolic transformation of E5M. nih.gov This suggests that the biological effects of E5M may be, in part, mediated by its active metabolites.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Eupatorin-d3 5-Methyl Ether |

| Eupatorin 5-Methyl Ether (E5M) |

| Eupatorin |

| Sinensetin |

| Lipopolysaccharide (LPS) |

| α-naphthoflavone |

Cytochrome P450 (CYP1A1, CYP1B1) Enzyme Induction and Metabolism

Impact on Xenobiotic Metabolism

Eupatorin 5-Methyl Ether has been investigated for its capacity to modulate the activity of enzymes involved in the metabolism of foreign chemical compounds (xenobiotics). myskinrecipes.com The cytochrome P450 (CYP) family of enzymes, particularly the CYP1 subfamily, is crucial for the metabolic activation of numerous xenobiotics, including dietary compounds and therapeutic drugs. nih.govmdpi.com Studies on the structurally similar flavonoid, eupatorin, have shown that its antiproliferative effects are linked to metabolism by CYP1 enzymes. nih.gov This metabolic conversion can lead to the formation of more active compounds. For instance, the hydroxylation of flavonoids by CYP1A1 and CYP1B1 can enhance their biological activities. nih.gov This suggests that Eupatorin 5-Methyl Ether may also be a substrate for these enzymes, and its interaction could influence the metabolic processing of other co-administered substances. myskinrecipes.com

Inhibition of Protein Disulfide-Isomerase A3 (ERp57/PDIA3) Redox Activity

Eupatorin 5-Methyl Ether has been identified as an inhibitor of Protein Disulfide-Isomerase A3 (PDIA3), also known as ERp57. nih.govnih.gov PDIA3 is a key enzyme in the endoplasmic reticulum that facilitates the correct folding of newly synthesized glycoproteins by catalyzing the formation and rearrangement of disulfide bonds. nih.govscbt.com

Research has demonstrated that Eupatorin 5-Methyl Ether exhibits a notable binding affinity for PDIA3 and can inhibit its disulfide reductase activity. nih.govnih.gov In comparative analyses with other flavonoids, Eupatorin 5-Methyl Ether was among the most effective at inhibiting PDIA3's redox function. nih.gov This inhibition is significant as PDIA3 is implicated in various pathological conditions, making it a potential therapeutic target. nih.govnih.gov

Table 1: Interaction of Eupatorin 5-Methyl Ether with PDIA3/ERp57

| Compound | Target Enzyme | Observed Effect | Binding Affinity (Kd) |

|---|---|---|---|

| Eupatorin 5-Methyl Ether | PDIA3/ERp57 | Inhibition of reductase activity | 11.1 μM |

Influence on Inflammatory Enzyme Expression (iNOS, COX-2)

A significant aspect of the biological activity of Eupatorin 5-Methyl Ether and related flavonoids is their anti-inflammatory effect. biosynth.com This is achieved, in part, by modulating the expression of key enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Studies on extracts containing Eupatorin 5-Methyl Ether and its parent compound, eupatorin, have shown an inhibition of iNOS expression, which leads to a decrease in nitric oxide (NO) production. nih.govmedchemexpress.com Similarly, the expression and activity of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) like PGE₂, are also suppressed. researchgate.net Furthermore, these flavonoids can inhibit the production of other inflammatory mediators, including tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com

Table 2: Anti-inflammatory Activity of Related Flavonoids

| Compound | Target | Effect | IC₅₀ Value |

|---|---|---|---|

| Eupatorin 5-Methyl Ether | NO Production | Inhibition | 5.5 μM |

| Eupatorin | TNF-α Production | Inhibition | 5.0 µM |

| Sinensetin | TNF-α Production | Inhibition | 2.7 µM |

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction

Eupatorin 5-Methyl Ether and its analogs have demonstrated the ability to interfere with the cell cycle of cancer cells and induce programmed cell death (apoptosis), contributing to their anti-proliferative properties. biosynth.com

Induction of G1 and G2-M Phase Cell Cycle Arrest

Research has shown that eupatorin, the parent compound of Eupatorin 5-Methyl Ether, can cause cell cycle arrest at different phases in various cancer cell lines. researchgate.netnih.gov In human breast cancer cells (MCF-7 and MDA-MB-231), eupatorin has been observed to induce arrest in the G1 phase. researchgate.netnih.gov This G1 arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. plos.org The mechanism often involves the downregulation of proteins like cyclin D1 and cyclin-dependent kinase 6 (CDK6), which are crucial for G1 progression. frontiersin.org

In other cell types, such as human leukemia cells, eupatorin has been shown to arrest cells at the G2-M phase of the cell cycle. nih.govnih.govnih.gov This prevents the cells from entering mitosis. Studies have indicated that Eupatorin 5-Methyl Ether itself can also induce G1 phase arrest, suggesting that this is a key mechanism of its anti-proliferative action. thegoodscentscompany.com

Table 3: Effect of Eupatorin on Cell Cycle Progression

| Cell Line | Effect |

|---|---|

| MCF-7 (Breast Cancer) | G1 Arrest |

| MDA-MB-231 (Breast Cancer) | G1 Arrest |

| Human Leukemia Cells | G2-M Arrest |

| MDA-MB-468 (Breast Cancer) | G2/M Arrest |

Caspase-Dependent Apoptotic Pathways

The induction of apoptosis is a hallmark of many anti-cancer agents. Eupatorin has been shown to induce apoptotic cell death through caspase-dependent mechanisms in human leukemia and breast cancer cells. nih.govnih.gov Apoptosis can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.gov

Studies have demonstrated that eupatorin activates both of these pathways. nih.gov Its activity includes the activation of initiator caspases such as caspase-8 (extrinsic) and caspase-9 (intrinsic), which in turn activate the executioner caspase-3. researchgate.netnih.gov The activation of the intrinsic pathway is often accompanied by the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov This entire cascade of events leads to the cleavage of key cellular proteins and ultimately, programmed cell death. nih.gov The pan-caspase inhibitor z-VAD-fmk has been shown to block eupatorin-induced apoptosis, confirming the caspase-dependent nature of this process. nih.gov

Mitochondrial Dysfunction and Cytochrome c Release

The intrinsic pathway of apoptosis is a critical mechanism for programmed cell death, and it is often mediated by mitochondrial dysfunction. Research on Eupatorin, the non-methylated analog of Eupatorin 5-Methyl Ether, reveals its capacity to induce apoptosis in human leukemia cells through this mitochondrial-dependent pathway. nih.gov This process involves the release of key apoptogenic factors from the mitochondria. nih.gov

One of the pivotal events in this pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.gov In studies involving human leukemia cell lines, treatment with eupatorin led to a significant increase in cytosolic cytochrome c levels. nih.gov This release is a critical step, as cytosolic cytochrome c is essential for the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, ultimately leading to cell death. nih.gov

Furthermore, the treatment with eupatorin also prompted the release of other mitochondrial proteins, including Smac/DIABLO and AIF (apoptosis-inducing factor), which further promote apoptosis. nih.gov The induction of apoptosis through the intrinsic mitochondrial pathway is a key aspect of the anticancer properties attributed to eupatorin and its derivatives. biosynth.comnih.gov

Antioxidant Mechanisms and Oxidative Stress Modulation

Eupatorin 5-Methyl Ether is recognized as a bioactive flavonoid with notable antioxidant properties that play a significant role in mitigating oxidative stress, a condition implicated in numerous chronic diseases. biosynth.com Its ability to counteract oxidative damage stems from its capacity to scavenge free radicals and modulate cellular responses to oxidative insults.

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

The antioxidant activity of flavonoids is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. The potency of an antioxidant is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant activity.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

|---|---|---|---|

| Gallic Acid Hydrate | 1.03 ± 0.25 µg/mL | - | nih.gov |

| (+)-Catechin Hydrate | 3.12 ± 0.51 µg/mL | - | nih.gov |

| Caffeic Acid | 1.59 ± 0.06 µg/mL | - | nih.gov |

| Quercetin | 1.89 ± 0.33 µg/mL | - | nih.gov |

| Kaempferol | 3.70 ± 0.15 µg/mL | - | nih.gov |

Role in Attenuating Oxidative Damage in Cellular Models

Beyond in vitro chemical assays, the efficacy of an antioxidant is also determined by its performance in cellular models, where it must counteract oxidative stress induced by agents like hydrogen peroxide (H₂O₂). mdpi.com These cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of an antioxidant's potential. nih.gov

While specific studies detailing the role of Eupatorin 5-Methyl Ether in attenuating oxidative damage in cellular models were not identified in the search results, research on other methylated natural compounds provides insight into this mechanism. For instance, geissoschizine methyl ether (GME) has been shown to protect HT22 hippocampal neuronal cells from H₂O₂-induced injury. nih.gov In this model, H₂O₂ induces oxidative stress, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent cell death. nih.gov Pre-treatment with GME significantly reversed the cytotoxic effects of H₂O₂ and reduced the production of intracellular ROS. nih.gov

This protective effect highlights the potential for methylated flavonoids like Eupatorin 5-Methyl Ether to modulate cellular antioxidant defenses and mitigate the damaging effects of oxidative stress. The data from the study on geissoschizine methyl ether are presented below to illustrate this protective role.

| Treatment | Cell Viability (%) | Intracellular ROS Level (% of H₂O₂ group) | Reference |

|---|---|---|---|

| Control | 100 | - | nih.gov |

| H₂O₂ (350 µM) | ~50 | 100 | nih.gov |

| GME (100 µM) + H₂O₂ (350 µM) | Significantly Increased vs. H₂O₂ | ~77 | nih.gov |

Structure Activity Relationship Sar Studies of Methylated Flavones

Correlating Structural Motifs with Enzymatic Inhibition Profiles

The specific arrangement of hydroxyl and methoxyl groups on the flavone (B191248) skeleton is a key determinant of a compound's ability to inhibit various enzymes. Research has shown that methylation can either enhance or diminish inhibitory activity depending on the target enzyme and the specific methylation pattern.

For instance, studies on the enzyme aromatase (cytochrome P450 19A1), a key target in hormone-dependent cancers, have revealed interesting SAR trends. While some flavonoids like chrysin (B1683763) (5,7-dihydroxyflavone) are potent aromatase inhibitors in vitro, their methylated analog, 5,7-dimethoxyflavone, shows significantly weaker activity. nih.gov However, other methylated flavones, such as 7-methoxyflavone (B191842) and 7,4'-dimethoxyflavone, are nearly as potent as their unmethylated counterparts. nih.gov This suggests that while a hydroxyl group at the 5-position may be important for aromatase inhibition, methylation at other positions, like 7 and 4', is well-tolerated and can lead to compounds with improved bioavailability that retain potent inhibitory activity. nih.govresearchgate.net

The inhibition of cytochrome P450 (CYP) 1 family enzymes, which are involved in carcinogenesis, is also highly dependent on the flavone structure. Methoxylated flavones, including eupatorin (B191229), acacetin, and diosmetin, have been identified as potent inhibitors of CYP1A1 and CYP1B1. drugbank.com The presence of a 4'-methoxy group on the B ring and a 5,7-dihydroxy pattern on the A ring appear to be important features for strong inhibition. drugbank.com Specifically, eupatorin-5-methyl ether has been shown to be metabolized by CYP1A1 and CYP1B1. drugbank.com This metabolic conversion can be a form of bioactivation, where the flavone is transformed within cancer cells into a more active antiproliferative agent. acs.org In one study, eupatorin showed selective cytotoxicity towards breast cancer cells expressing CYP1 enzymes, an effect that could be reversed by a CYP1 inhibitor, highlighting the role of enzymatic conversion in its mechanism of action. chemfaces.com

In the context of digestive enzymes, methylation has a variable impact. For α-amylase, methylation of hydroxyl groups generally weakens the inhibitory effect. nih.gov However, for α-glucosidase, the effect of methylation is site-dependent and can either increase or decrease activity. nih.gov For example, O-methylated flavonoids isolated from Tamarix gallica showed inhibitory activity against α-glucosidase. tandfonline.com

The following table summarizes the inhibitory effects of selected methylated flavones on various enzymes.

| Flavone | Target Enzyme | Activity | IC₅₀ Value |

| 5,7-Dimethoxyflavone | Aromatase (CYP19) | Poor Inhibition | ~123 µM nih.gov |

| 7-Methoxyflavone | Aromatase (CYP19) | Potent Inhibition | 2-9 µM nih.govmdpi.com |

| 7,4'-Dimethoxyflavone | Aromatase (CYP19) | Potent Inhibition | 2-9 µM nih.govmdpi.com |

| Eupatorin | CYP1B1 | Potent Inhibition | Not specified drugbank.com |

| Eupatorin | iNOS | Inhibition | 5.2 µM chemfaces.com |

| Eupatorin | COX-2 | Inhibition | 5.0 µM chemfaces.com |

| Eupatorin-5-methyl ether | Nitric Oxide (NO) Production | Inhibition | 5.5 µM medchemexpress.com |

| Diosmetin | Multidrug Resistance Protein 1 (MRP1) | Strong Inhibition | 2.7 µM japsonline.com |

| Tamarixetin | Multidrug Resistance Protein 1 (MRP1) | Inhibition | 7.4 µM japsonline.com |

Impact of Methylation Patterns on Biological Activities

A primary advantage of methylation is the enhancement of metabolic stability. mdpi.comnih.gov Free hydroxyl groups on flavonoids are susceptible to conjugation reactions (glucuronidation and sulfation) in the liver and intestines, leading to rapid metabolism and elimination from the body. researchgate.net Methylation blocks these sites, resulting in derivatives that are more resistant to metabolic breakdown. acs.org This increased stability leads to improved oral bioavailability, allowing the compounds to reach higher concentrations in tissues and exert their biological effects more effectively. nih.govnih.govacs.org

The pattern of methylation is critical for specific biological activities, such as anticancer effects. For example, the presence or absence of a hydroxyl group at the C3 position distinguishes flavones from flavonols and can affect cytotoxicity. Some studies suggest that flavones lacking a C3-hydroxyl group may be more cytotoxic to cancer cells than flavonols which possess one. japsonline.comjapsonline.com The addition of methoxy (B1213986) groups can enhance antiproliferative activity, with substitutions at the C4'-position being particularly important for effectiveness against certain lung cancer cells. mdpi.com In one study, a flavone with four methoxy groups on the A and B rings showed the most potent activity against A549 lung cancer cells. mdpi.com Eupatorin has demonstrated a dose-dependent inhibitory effect on the growth of MDA-MB-468 breast cancer cells, with a submicromolar median inhibition concentration (IC50). chemfaces.com

Methylation also influences anti-inflammatory activity. Eupatorin and sinensetin (B1680974), both methylated flavones, have been shown to inhibit the expression of inflammatory genes like iNOS and COX-2 and to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). chemfaces.com The presence of a methoxy group at the C7 position appears to enhance anti-inflammatory effects. mdpi.com

The table below illustrates how different methylation patterns can influence various biological outcomes.

| Compound/Structural Feature | Biological Activity | Observed Effect |

| General Methylation | Metabolic Stability & Bioavailability | Increased stability and absorption by preventing glucuronidation/sulfation. researchgate.netnih.govacs.org |

| Eupatorin | Anticancer (Breast Cancer) | Dose-dependent growth inhibition of MDA-MB-468 cells. chemfaces.com |

| Eupatorin & Sinensetin | Anti-inflammatory | Inhibition of iNOS, COX-2, NO, and PGE₂ production. chemfaces.com |

| Diosmetin (4'-O-methyl luteolin) | Anticancer | Stronger inhibition of NF-κB signaling than Tamarixetin in breast cancer cells. japsonline.com |

| Flavones (lacking C3-OH) | Cytotoxicity | Potentially more cytotoxic to cancer cells than flavonols (with C3-OH). japsonline.comjapsonline.com |

| C4'-methoxy substitution | Anticancer (Lung Cancer) | Crucial for enhancing antiproliferative activity against A549 cells. mdpi.com |

Computational Approaches in Predicting Structure-Function Relationships

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are powerful tools for predicting and rationalizing the biological activities of methylated flavones. researchgate.netmdpi.com These in silico techniques allow researchers to model the interactions between flavonoids and their protein targets at a molecular level, providing insights that can guide the design of more potent and selective compounds. tandfonline.comekb.eg

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like a methylated flavone) when it binds to a target protein. mdpi.comnih.gov This method helps to identify key amino acid residues in the protein's active site that interact with the flavonoid. For example, docking studies have been used to rationalize the inhibitory activity of flavonoids against enzymes like CYP1A1 and CYP1B1. drugbank.com By modeling how eupatorin-5-methyl ether fits into the active site of these enzymes, researchers can understand the structural basis for its metabolism and inhibitory action. drugbank.com Similarly, docking has been employed to study the interactions of flavonoids with α-glucosidase, helping to explain why certain methylation patterns lead to stronger inhibition. researchgate.net

Quantum chemical studies using methods like Density Functional Theory (DFT) are used to calculate molecular properties that determine a flavonoid's reactivity, such as bond dissociation enthalpy (BDE) and the energy of the highest occupied molecular orbital (HOMO). scirp.org These parameters are related to the antioxidant capacity of the compounds. mdpi.com Such calculations can help explain how the position of hydroxyl and methoxyl groups affects the molecule's ability to scavenge free radicals. scirp.org

QSAR analysis aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing a dataset of flavonoids with known activities, a mathematical model can be developed to predict the activity of new, untested compounds. This approach has been applied to flavonoids to predict their potential as enzyme inhibitors or their anticancer properties. japsonline.com

These computational strategies are cost-effective and can screen large libraries of compounds, prioritizing those with the highest predicted activity for further experimental testing. tandfonline.comnih.gov They have been successfully used to predict protein targets for various flavonoids and to understand the structural features, such as the role of specific methoxy groups, that are crucial for biological function. tandfonline.comnih.gov

Future Research Directions and Translational Potential

Advancements in Deuterated Flavonoid Synthesis and Application

The synthesis of deuterated flavonoids has evolved, driven by the need for high-purity, stable isotope-labeled compounds for use in various stages of drug discovery and development. nih.govmusechem.com These advancements are critical for producing Eupatorin-d3 5-Methyl Ether and other labeled flavonoids efficiently and cost-effectively.

Recent progress in synthetic chemistry offers several methods for introducing deuterium (B1214612) into a molecule. These include catalytic hydrogen-deuterium exchange reactions, the use of deuterated starting materials in a multi-step synthesis, and advanced methods like photocatalytic synthesis which promise greener and more efficient processes. nih.gov For a complex molecule like Eupatorin (B191229) 5-Methyl Ether, specific and controlled deuteration is key to preserving its chemical structure and biological activity while providing a distinct mass signature for analytical purposes.

The primary application of this compound is in pharmacokinetic and metabolic studies. symeres.com The use of stable isotope labeling allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent compound with high precision and sensitivity using mass spectrometry. musechem.commetsol.com By administering a mixture of the deuterated and non-deuterated compound, researchers can accurately quantify the compound and its metabolites in biological matrices, overcoming issues like ion suppression that can complicate analysis. nih.gov This approach is invaluable for understanding the compound's fate in the body, identifying metabolic pathways, and assessing bioavailability. symeres.com Furthermore, this compound serves as an ideal internal standard for the quantitative analysis of Eupatorin 5-Methyl Ether in various research settings, ensuring accuracy and reproducibility of experimental results. nih.gov

| Synthesis Advancement | Description | Relevance to this compound |

|---|---|---|

| Catalytic H/D Exchange | Utilizes metal catalysts to exchange hydrogen atoms with deuterium from a deuterium source (e.g., D2O). | Offers a potential route for late-stage deuteration of Eupatorin 5-Methyl Ether or its precursors. |

| Use of Deuterated Precursors | Incorporates deuterium-labeled building blocks early in the synthetic route. | Allows for precise placement of deuterium atoms, such as on the methyl group in this compound. |

| Photocatalytic Synthesis | Employs light and a photocatalyst to drive chemical reactions, offering high efficiency and green chemistry principles. nih.gov | A modern approach that could be developed for more efficient and environmentally friendly flavonoid synthesis. nih.gov |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of Eupatorin 5-Methyl Ether, a systems-level approach is necessary. The integration of multi-omics technologies—such as metabolomics, proteomics, and transcriptomics—offers a powerful strategy for a comprehensive elucidation of its mechanisms of action. nih.govnih.gov These technologies provide a global snapshot of the molecular changes occurring within a biological system in response to the compound. maxapress.com

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. silantes.com Using this compound in metabolomic studies allows for precise tracking of the compound's metabolic transformation. nih.gov Researchers can distinguish the drug-derived metabolites from the endogenous metabolome, providing a clear picture of its metabolic pathways. silantes.com This is crucial for identifying bioactive metabolites that may contribute to the therapeutic effects or potential toxicity of the parent compound. nih.gov

Proteomics: This is the large-scale analysis of proteins. Proteomics can reveal how Eupatorin 5-Methyl Ether affects protein expression and post-translational modifications, helping to identify the specific protein targets and signaling pathways it modulates. nih.govsilantes.com

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell. It can show how Eupatorin 5-Methyl Ether influences gene expression, providing insights into the upstream regulatory mechanisms that govern its biological effects. nih.govmaxapress.com

By combining these omics approaches, researchers can construct a detailed, multi-layered understanding of how Eupatorin 5-Methyl Ether functions, from gene regulation to protein activity and metabolic consequences. nih.gov This integrated strategy is essential for validating therapeutic targets and understanding the holistic impact of the compound on biological systems. nih.govrsc.org

| Omics Technology | Application in Eupatorin 5-Methyl Ether Research | Role of this compound |

|---|---|---|

| Metabolomics | Identify and quantify metabolites of Eupatorin 5-Methyl Ether and its impact on endogenous metabolic pathways. silantes.com | Serves as a tracer to definitively identify drug-derived metabolites and quantify metabolic flux. nih.gov |

| Proteomics | Identify protein targets and signaling pathways modulated by the compound. nih.gov | Used to confirm target engagement in complex biological samples. |

| Transcriptomics | Analyze changes in gene expression to understand upstream regulatory effects. maxapress.com | Helps correlate specific gene expression changes with the presence and metabolism of the compound. |

Exploration of Synergistic Interactions with Other Bioactive Compounds

The therapeutic potential of many natural products can be enhanced when they are used in combination with other compounds, a phenomenon known as synergy. nih.govnih.gov Future research should explore the potential synergistic interactions between Eupatorin 5-Methyl Ether and other bioactive compounds, such as other flavonoids, polyphenols, or conventional therapeutic agents. researchgate.net

Synergistic interactions can manifest in several ways: one compound might enhance the bioavailability of another, they might target different components of the same signaling pathway, or they could inhibit different pathways that contribute to a disease state. nih.gov For instance, combining flavonoids has been shown to produce greater antioxidant effects than the sum of the individual compounds. researchgate.net Given that Eupatorin 5-Methyl Ether exhibits anti-inflammatory and anticancer activities, exploring its combination with other agents could lead to more effective therapeutic strategies. biosynth.com

A study investigating the synergistic interaction of eupatorin with sinensetin (B1680974) and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349) demonstrated a collective impact on vasodilation. researchgate.net This highlights the potential for combination effects among related flavonoids. Future studies could investigate combinations with compounds that have complementary mechanisms of action. In such studies, this compound would be an essential tool to independently track the metabolism and disposition of Eupatorin 5-Methyl Ether, allowing researchers to understand how the co-administered compound affects its pharmacokinetics and vice versa.

| Potential Combination Compound | Rationale for Synergy | Potential Therapeutic Area |

|---|---|---|

| Quercetin | Quercetin is a well-studied flavonoid with antioxidant and anti-inflammatory properties that could complement the activities of Eupatorin 5-Methyl Ether. researchgate.net | Inflammatory diseases, Metabolic syndrome |

| Rosmarinic Acid | Often found in the same plant sources, this phenolic acid has known anti-inflammatory and antioxidant effects. researchgate.net | Neurodegenerative diseases, Inflammation |

| Curcumin (B1669340) | The active compound in turmeric, curcumin has potent anti-inflammatory effects and may target complementary signaling pathways. | Cancer, Chronic inflammatory conditions |

| Metformin | A conventional anti-diabetic drug; flavonoids have been shown to modulate glucose metabolism and could potentially enhance its effects. nih.gov | Metabolic Syndrome, Type 2 Diabetes |

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of Eupatorin-d3 5-Methyl Ether?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) . Compare observed NMR peaks (e.g., aromatic protons, methyl ether signals) with published spectral data for analogous compounds, such as genistein methyl ether derivatives . Mass spectrometry (MS) is critical for verifying molecular weight and isotopic labeling (e.g., deuterium incorporation). Cross-validate results with synthetic standards and reference chromatograms to minimize misassignment .

Q. How should researchers design a synthesis protocol for this compound?

Synthesis protocols should prioritize regioselective methylation and isotopic labeling. Use dimethyl sulfate or methyl iodide in alkaline conditions for methyl ether formation, and incorporate deuterium via deuterated solvents or reagents (e.g., D₂O, CD₃I). Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields via temperature-controlled reflux. Purify intermediates via column chromatography, and validate purity using melting point analysis and HPLC .

Q. What strategies are effective for isolating this compound from complex plant matrices?

Leverage solid-phase extraction (SPE) with C18 cartridges to enrich target compounds. Fractionate crude extracts using gradient elution in HPLC with UV detection at 280 nm (characteristic of flavones). Confirm isolation via co-injection with authentic standards and spectral matching. For deuterated analogs, ensure isotopic integrity by avoiding proton-exchange conditions during extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) and validating compound purity (>95% via HPLC). Perform dose-response curves to assess potency variability. Use meta-analysis to compare datasets, adjusting for confounding factors like solvent effects (DMSO vs. ethanol) or isotopic interference. Cross-reference findings with structural analogs (e.g., non-deuterated eupatorin) to isolate isotopic contributions .

Q. What methodological approaches are suitable for studying the metabolic stability of this compound in vitro?

Use hepatic microsomal assays (human or rodent) with LC-MS/MS quantification. Monitor deuterium retention via isotopic ratio analysis. Include controls for non-enzymatic degradation and matrix effects. For kinetic studies, apply Michaelis-Menten parameters (Km, Vmax) and assess CYP450 isoform specificity using chemical inhibitors or recombinant enzymes .

Q. How should cross-study comparisons of this compound’s pharmacokinetic properties be conducted?

Adopt physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro and in vivo data. Standardize parameters like logP, plasma protein binding, and clearance rates across studies. Use sensitivity analysis to identify variables (e.g., deuterium loss, tissue partitioning) that disproportionately affect model outcomes. Validate models against independent datasets .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

Apply non-linear regression (e.g., log-logistic models) to calculate IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput screens, employ false discovery rate (FDR) correction to mitigate Type I errors. Report confidence intervals and effect sizes to contextualize biological relevance .

Methodological Best Practices

- Literature Reviews : Use Boolean search strings (e.g., "(Eupatorin-d3 OR deuterated flavone) AND (synthesis OR pharmacokinetics)") in PubMed/Scopus to minimize bias. Exclude non-peer-reviewed sources .

- Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and adhere to FAIR principles .

- Ethical Reporting : Disclose deuterium labeling efficiency and potential isotopic effects in bioactivity studies to avoid misinterpretation .

Q. Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.